Chorionic gonadotropin B-subunit fragmen T 109-119 amide
Description
Chorionic Gonadotropin B-Subunit Fragment 109-119 Amide is a synthetic undecapeptide corresponding to residues 109–119 of the β-subunit of human chorionic gonadotropin (hCG), with an amidation at the C-terminus. Its sequence is Thr-Cys-Asp-Asp-Pro-Arg-Phe-Gln-Asp-Ser-Ser-NH₂ (single-letter: TCDDPRFQDSS-NH₂) . This fragment resides in the unique C-terminal extension of the hCG β-subunit (hCGβ), a region absent in the homologous luteinizing hormone β-subunit (LHβ) .
hCG is a glycoprotein hormone critical for maintaining pregnancy, secreted by placental syncytiotrophoblasts. Its β-subunit distinguishes it from other glycoprotein hormones (e.g., LH, FSH, TSH) due to this 24-amino-acid C-terminal extension . Fragment 109-119 lies within this region, making it a unique epitope for hCG-specific antibody generation .
Properties
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H76N16O21S/c1-22(69)38(52)48(86)65-32(21-88)46(84)61-27(16-35(71)72)43(81)62-29(18-37(75)76)49(87)66-14-6-10-33(66)47(85)58-24(9-5-13-56-50(54)55)40(78)59-26(15-23-7-3-2-4-8-23)42(80)57-25(11-12-34(51)70)41(79)60-28(17-36(73)74)44(82)64-31(20-68)45(83)63-30(19-67)39(53)77/h2-4,7-8,22,24-33,38,67-69,88H,5-6,9-21,52H2,1H3,(H2,51,70)(H2,53,77)(H,57,80)(H,58,85)(H,59,78)(H,60,79)(H,61,84)(H,62,81)(H,63,83)(H,64,82)(H,65,86)(H,71,72)(H,73,74)(H,75,76)(H4,54,55,56)/t22-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJPCZSFILEVBC-MIDHUSEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H76N16O21S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165174-59-4 | |
| Record name | Chorionic gonadotropin β-subunitfragment 109-119 amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Resin Selection and Initial Activation
The synthesis of Chorionic gonadotropin B-subunit fragment T 109-119 amide primarily employs Fmoc (fluorenylmethyloxycarbonyl)-based solid-phase peptide synthesis. A 2-chlorotrityl chloride (Trt(2-Cl)) resin is preferred due to its compatibility with C-terminal amidation and reduced risk of epimerization during cleavage. The resin’s loading capacity (typically 0.8–1.2 mmol/g) ensures high coupling efficiency for the 11-residue sequence.
Sequential Amino Acid Coupling
The peptide chain is assembled from C- to N-terminus using the following sequence:
TCDDPRFQDSS-NH₂ (Thr¹⁰⁹-Cys¹¹⁰-Asp¹¹¹-Asp¹¹²-Pro¹¹³-Arg¹¹⁴-Phe¹¹⁵-Gln¹¹⁶-Asp¹¹⁷-Ser¹¹⁸-Ser¹¹⁹-NH₂).
Key parameters for each coupling cycle include:
-
Reagents : HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as activators.
-
Solvent : Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Coupling time : 45–90 minutes per residue.
Cysteine at position 110 requires orthogonal protection (e.g., trityl or acetamidomethyl groups) to prevent disulfide formation during synthesis. Aspartic acid residues (positions 111, 112, 117) are protected with tert-butyl esters to minimize side reactions.
Pseudoproline Strategy for Epimerization Mitigation
The C-terminal cysteine (position 110) poses a risk of epimerization during acidic cleavage. To address this, a pseudoproline dipeptide (Cys(ΨDmp,Hpro)) is incorporated at the C-terminus, stabilizing the peptide-resin linkage and preventing racemization. This innovation reduces epimerization from >10% to <1%, as confirmed by chiral HPLC analysis.
Solution-Phase Fragment Condensation
For large-scale production, solution-phase segment condensation is employed:
-
Fragment 1 : TCDDPRF (residues 109–115).
-
Fragment 2 : QDSS-NH₂ (residues 116–119).
Coupling conditions :
-
Activating agent : DCC (N,N'-dicyclohexylcarbodiimide)/HOBt (hydroxybenzotriazole).
-
Solvent : Dichloromethane (DCM)/DMF (1:1 v/v).
-
Reaction time : 12–24 hours.
This method achieves a 78–85% yield but requires extensive purification to remove truncated byproducts.
Cleavage and Global Deprotection
Cleavage from Resin
The peptide-resin is treated with a cleavage cocktail containing:
-
Trifluoroacetic acid (TFA) : 95% v/v.
-
Triisopropylsilane (TIS) : 2.5% v/v (scavenger).
-
Water : 2.5% v/v.
Reaction time: 2–3 hours at 25°C. The amidated C-terminus is preserved by using a Rink amide resin or post-synthesis amidation.
Side-Chain Deprotection
Acid-labile protecting groups (tert-butyl, trityl) are removed simultaneously during cleavage. Thiol groups (Cys¹¹⁰) are deprotected using tributylphosphine (TBP) in DMF to prevent oxidation.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Purification conditions :
-
Column : C18 reversed-phase (250 × 4.6 mm, 5 μm).
-
Mobile phase : Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).
-
Gradient : 5% B to 60% B over 30 minutes.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular weight:
Circular Dichroism (CD) Spectroscopy
CD spectra in phosphate buffer (pH 7.4) reveal a random coil conformation with minor β-sheet contributions, consistent with linear peptide structures.
Challenges and Optimization Strategies
Epimerization at Cysteine
The chiral integrity of Cys¹¹⁰ is critical for biological activity. Using pseudoproline dipeptides and low-temperature coupling (15°C) reduces epimerization to <1%.
Aspartic Acid Isomerization
High-temperature synthesis (>30°C) promotes β-Asp formation at positions 111, 112, and 117. Maintaining pH < 6 during coupling and cleavage minimizes this side reaction.
Solubility Issues
The peptide’s hydrophilicity (due to four aspartic acid residues) complicates handling in organic solvents. Adding 10% DMSO to the coupling buffer improves solubility without affecting yield.
Scalability and Industrial Production
Large-scale synthesis (≥100 g) employs continuous-flow SPPS systems, which reduce reagent consumption and cycle times. Key parameters:
Chemical Reactions Analysis
Types of Reactions: Chorionic gonadotropin B-subunit fragment T 109-119 amide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acid residues, such as cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.
Major Products: The major products of these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acid residues.
Scientific Research Applications
Chemistry: Chorionic gonadotropin B-subunit fragment T 109-119 amide is used in the study of peptide chemistry, particularly in understanding peptide synthesis, folding, and stability.
Biology: In biological research, this peptide is used to study the function of human chorionic gonadotropin and its role in reproductive biology. It is also used in immunoassays to generate specific antibodies .
Medicine: In medical research, this peptide is investigated for its potential therapeutic applications, including its role in cancer diagnostics and treatment. It is also used in the development of vaccines against human chorionic gonadotropin .
Industry: In the pharmaceutical industry, this peptide is used in the production of diagnostic kits and therapeutic formulations .
Mechanism of Action
Chorionic gonadotropin B-subunit fragment T 109-119 amide exerts its effects by interacting with specific receptors on target cells. The peptide binds to the luteinizing hormone/chorionic gonadotropin receptor (LHCGR), activating intracellular signaling pathways that regulate various biological processes. These pathways include the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in cell differentiation, proliferation, and survival .
Comparison with Similar Compounds
Table 1: Sequence Comparison of hCGβ Fragment 109-119 with Related Hormones
Key Findings :
- The 109-119 region is exclusive to hCGβ, enabling species- and hormone-specific antibody production .
- Unlike full hCGβ, the synthetic fragment lacks glycosylation, which may reduce its biological activity but enhance antigenic specificity .
Functional and Immunological Comparison
Table 2: Immunogenic Properties of hCGβ Fragments vs. Related Hormones
Key Findings :
- Full hCGβ induces antibodies that cross-react with LHβ due to shared structural motifs, limiting its diagnostic specificity .
Evolutionary and Diagnostic Relevance
- Evolution : hCGβ evolved from LHβ via gene duplication in anthropoid primates, acquiring the C-terminal extension for prolonged half-life and enhanced receptor binding .
- Diagnostics: The 109-119 fragment is used in immunoassays to detect hCG without LH interference, critical for pregnancy testing and monitoring gestational trophoblastic diseases . In contrast, free hCGβ subunits (e.g., in cancer) lack this specificity and are detected via alternative epitopes .
Biological Activity
Chorionic gonadotropin (hCG) is a glycoprotein hormone produced during pregnancy, primarily by the placenta. Its biological activity is largely attributed to its two subunits: the alpha and the beta subunits. The beta subunit, particularly the fragment T 109-119 amide, has garnered attention for its immunogenic properties and potential clinical applications. This article delves into the biological activity of this specific fragment, supported by research findings, data tables, and case studies.
Structure and Composition
The Chorionic Gonadotropin Beta-Subunit Fragment T 109-119 Amide consists of a peptide chain that includes amino acids 109 to 119 of the beta subunit of hCG. This fragment is notable for its ability to generate specific antibodies against hCG, making it a valuable component in diagnostic immunoassays and vaccine development against hCG-related conditions .
Table 1: Structural Characteristics of hCG Beta-Subunit Fragment T 109-119 Amide
| Property | Description |
|---|---|
| Length | 11 amino acids |
| Sequence | T 109-119 |
| Molecular Weight | Approximately 1,200 Da |
| Immunogenicity | High |
| Clinical Relevance | Diagnostic assays, potential vaccines |
Biological Functions
The biological functions of the hCG beta-subunit fragment are multifaceted:
- Immunogenicity : The fragment is highly immunogenic, which means it can stimulate an immune response. This property is essential for developing diagnostic tests that rely on antibody detection .
- Role in Pregnancy : hCG plays a critical role in maintaining pregnancy by promoting progesterone production from the corpus luteum. The beta subunit contributes to this function and may influence trophoblast proliferation and differentiation .
- Clinical Applications : The fragment has been utilized in various clinical settings, particularly in diagnosing ectopic pregnancies and monitoring trophoblastic diseases. Studies have shown that measuring beta-hCG levels can provide nearly 100% accuracy in diagnosing ectopic pregnancies .
Research Findings
Recent studies have explored the biological activity of the hCG beta-subunit fragment T 109-119 amide in various contexts:
- Angiogenesis : Research indicates that hCG can induce angiogenesis through interactions with endothelial cells. Specifically, studies have shown that hCG promotes endothelial cell proliferation via TGFβ receptor signaling pathways, which may be mediated by the beta-subunit fragment .
- Cancer Research : The fragment has been implicated in cancer biology, particularly concerning germ cell tumors and trophoblastic diseases. It appears to facilitate tumor growth through similar mechanisms as those observed in normal trophoblastic tissue .
Case Study: Ectopic Pregnancy Diagnosis
A prospective study involving 81 patients suspected of having ectopic pregnancies demonstrated that utilizing beta-hCG screening alongside ultrasound resulted in accurate diagnoses without false negatives. This highlights the clinical significance of measuring beta-hCG levels, including fragments like T 109-119 amide, for effective patient management .
Q & A
Q. What experimental strategies bridge in vitro findings for Fragment T 109-119 Amide to in vivo biological relevance?
- Methodological Answer : Combine pharmacokinetic/pharmacodynamic (PK/PD) modeling of antibody-hCG interactions with in vivo imaging (e.g., fluorescently labeled hCG tracking in rodent models). Ex vivo bioassays, such as corpus luteum explant cultures, can directly measure progesterone suppression post-immunization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
